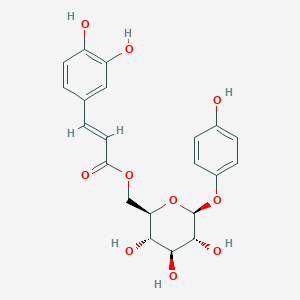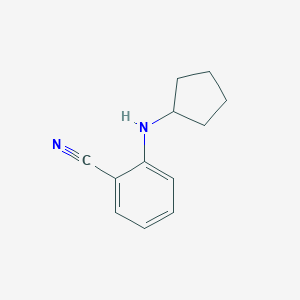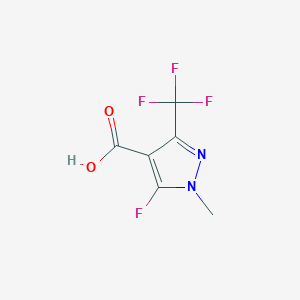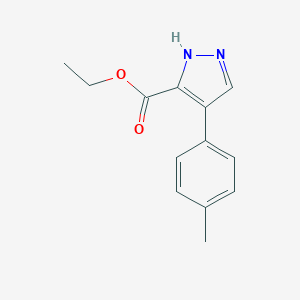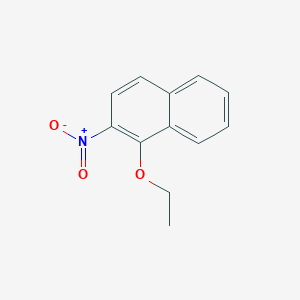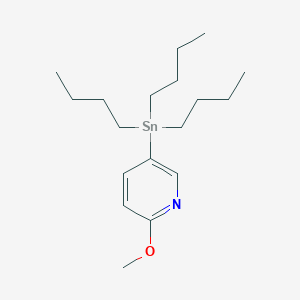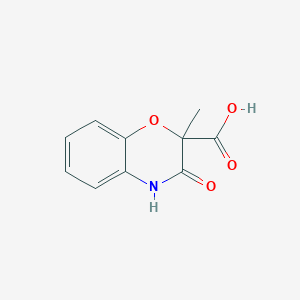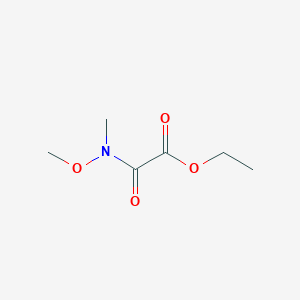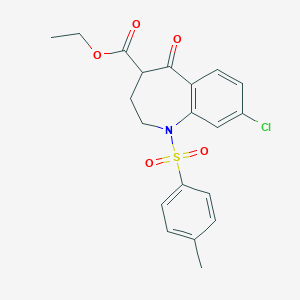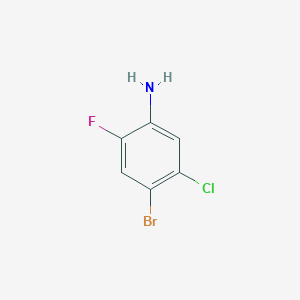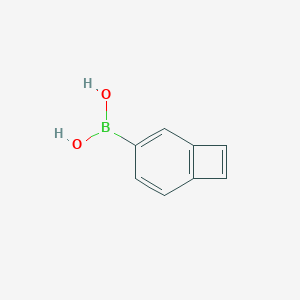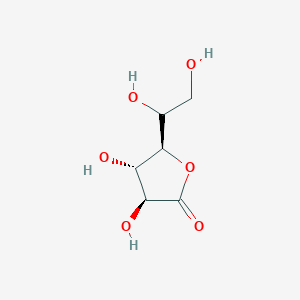
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one
描述
The compound (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one is a stereoisomer of a sugar derivative This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of a suitable sugar derivative, followed by cyclization to form the lactone ring. The reaction conditions often include the use of oxidizing agents such as periodic acid or sodium periodate , and the reaction is typically carried out in an aqueous medium at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of biocatalysts or enzymatic methods to achieve the desired stereochemistry. These methods can offer higher yields and greater specificity compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.
科学研究应用
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It can be used in the production of biodegradable polymers and other materials.
作用机制
The mechanism by which (3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one exerts its effects is largely dependent on its interactions with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions that can influence its reactivity and function.
相似化合物的比较
Similar Compounds
- It also shares similarities with other lactones, such as gamma-butyrolactone and delta-valerolactone .
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one: is similar to other sugar derivatives, such as and .
Uniqueness
What sets This compound apart is its specific stereochemistry and the presence of both hydroxyl groups and a lactone ring. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of stereochemically complex molecules.
属性
IUPAC Name |
(3S,4S,5R)-5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2?,3-,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-VRUJNKQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
